molecular formula C12H9ClN2OS B7890478 (2Z)-2-(3H-1,3-benzothiazol-2-ylidene)-4-chloro-3-oxopentanenitrile

(2Z)-2-(3H-1,3-benzothiazol-2-ylidene)-4-chloro-3-oxopentanenitrile

Cat. No.: B7890478
M. Wt: 264.73 g/mol
InChI Key: CFNIYGZAEPSDHL-WQLSENKSSA-N
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Description

The compound with the identifier “(2Z)-2-(3H-1,3-benzothiazol-2-ylidene)-4-chloro-3-oxopentanenitrile” is a chemical substance listed in the PubChem database. PubChem is a public repository for information on the biological activities of small molecules. This compound is used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name

(2Z)-2-(3H-1,3-benzothiazol-2-ylidene)-4-chloro-3-oxopentanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2OS/c1-7(13)11(16)8(6-14)12-15-9-4-2-3-5-10(9)17-12/h2-5,7,15H,1H3/b12-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFNIYGZAEPSDHL-WQLSENKSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C(=C1NC2=CC=CC=C2S1)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)/C(=C\1/NC2=CC=CC=C2S1)/C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for (2Z)-2-(3H-1,3-benzothiazol-2-ylidene)-4-chloro-3-oxopentanenitrile would likely involve large-scale chemical synthesis processes. These processes are designed to maximize yield and purity while minimizing costs and environmental impact. Common techniques include batch and continuous flow synthesis, which are optimized for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(3H-1,3-benzothiazol-2-ylidene)-4-chloro-3-oxopentanenitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound may react with oxidizing agents to form oxidized products.

    Reduction: It can be reduced using reducing agents to form reduced products.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound.

Scientific Research Applications

(2Z)-2-(3H-1,3-benzothiazol-2-ylidene)-4-chloro-3-oxopentanenitrile has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-2-(3H-1,3-benzothiazol-2-ylidene)-4-chloro-3-oxopentanenitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity and function. These interactions can result in various biological effects, depending on the specific targets and pathways involved.

Comparison with Similar Compounds

Conclusion

This compound is a versatile compound with significant potential in various scientific research fields. Its unique chemical properties and interactions with molecular targets make it a valuable tool for researchers in chemistry, biology, medicine, and industry. Further studies and detailed information on its synthesis, reactions, and applications will continue to enhance our understanding and utilization of this compound.

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